

An In-depth Technical Guide on the Physicochemical Properties of 2-Acetyldiphenyl Ether

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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790

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Introduction

2-Acetyldiphenyl ether, systematically known as **1-(2-phenoxyphenyl)ethanone**, is an aromatic ketone with a diphenyl ether moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and polymers. This technical guide provides a comprehensive overview of the available physicochemical properties, spectral data, and synthesis methodologies for 2-acetyldiphenyl ether, serving as a crucial resource for its application in research and development.

Physicochemical Properties

Quantitative data for 2-acetyldiphenyl ether is not readily available in comprehensive databases. However, data for the isomeric 4-acetyldiphenyl ether and related compounds, along with general principles of physical chemistry, can provide estimations. The properties of the related isomer, 4-acetyldiphenyl ether, include a melting point of 50-52 °C and a boiling point of 200 °C at a reduced pressure of 12 mmHg.[1] It is important to note that these values are for the para-substituted isomer and may differ for the ortho-substituted 2-acetyldiphenyl ether.

Table 1: Physicochemical Properties of Acetyldiphenyl Ether Isomers and Related Compounds

Property	2-Acetyldiphenyl Ether (1-(2-phenoxyphenyl)ethanone)	4-Acetyldiphenyl Ether (1-(4-phenoxyphenyl)ethanone)	Diphenyl Ether
CAS Number	26388-13-6[2]	5031-78-7[1]	101-84-8
Molecular Formula	C ₁₄ H ₁₂ O ₂ [3]	C ₁₄ H ₁₂ O ₂ [1]	C ₁₂ H ₁₀ O
Molecular Weight	212.25 g/mol [3]	212.24 g/mol [1]	170.21 g/mol
Melting Point	Data not available	50-52 °C[1]	26-29 °C
Boiling Point	Data not available	200 °C at 12 mmHg[1]	259 °C at 760 mmHg
Solubility	Data not available	Data not available	Insoluble in water; soluble in organic solvents.[4]

Spectral Data and Characterization

Detailed spectral data for 2-acetyldiphenyl ether is limited in public databases. However, the expected spectral characteristics can be inferred from the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of an aromatic ether like 2-acetyldiphenyl ether is expected to show signals for the aromatic protons in the range of 6.8-8.0 ppm. The protons on the acetyl group's methyl moiety would appear as a singlet further upfield, typically around 2.5 ppm. The specific chemical shifts and coupling patterns of the aromatic protons would be complex due to the ortho substitution and the influence of both the acetyl and phenoxy groups.[5]
- ¹³C NMR: The carbon NMR spectrum would exhibit a signal for the carbonyl carbon of the acetyl group in the downfield region, typically above 190 ppm. The aromatic carbons would

appear in the range of 110-160 ppm. The carbon of the methyl group in the acetyl moiety would resonate at a much higher field, generally between 20-30 ppm. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetyldiphenyl ether is expected to display characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the ketone is anticipated around 1680-1700 cm^{-1} . The C-O-C stretching of the diaryl ether will likely produce strong bands in the region of 1200-1250 cm^{-1} and 1000-1100 cm^{-1} . Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while aromatic C=C stretching vibrations will appear in the 1400-1600 cm^{-1} region.[1][6]

Mass Spectrometry (MS)

The mass spectrum of 2-acetyldiphenyl ether would show a molecular ion peak (M^+) corresponding to its molecular weight (212.25). Common fragmentation patterns for aromatic ketones and ethers would be observed. Alpha-cleavage of the acetyl group could lead to a prominent fragment ion. Cleavage of the ether bond is also a possible fragmentation pathway. [7]

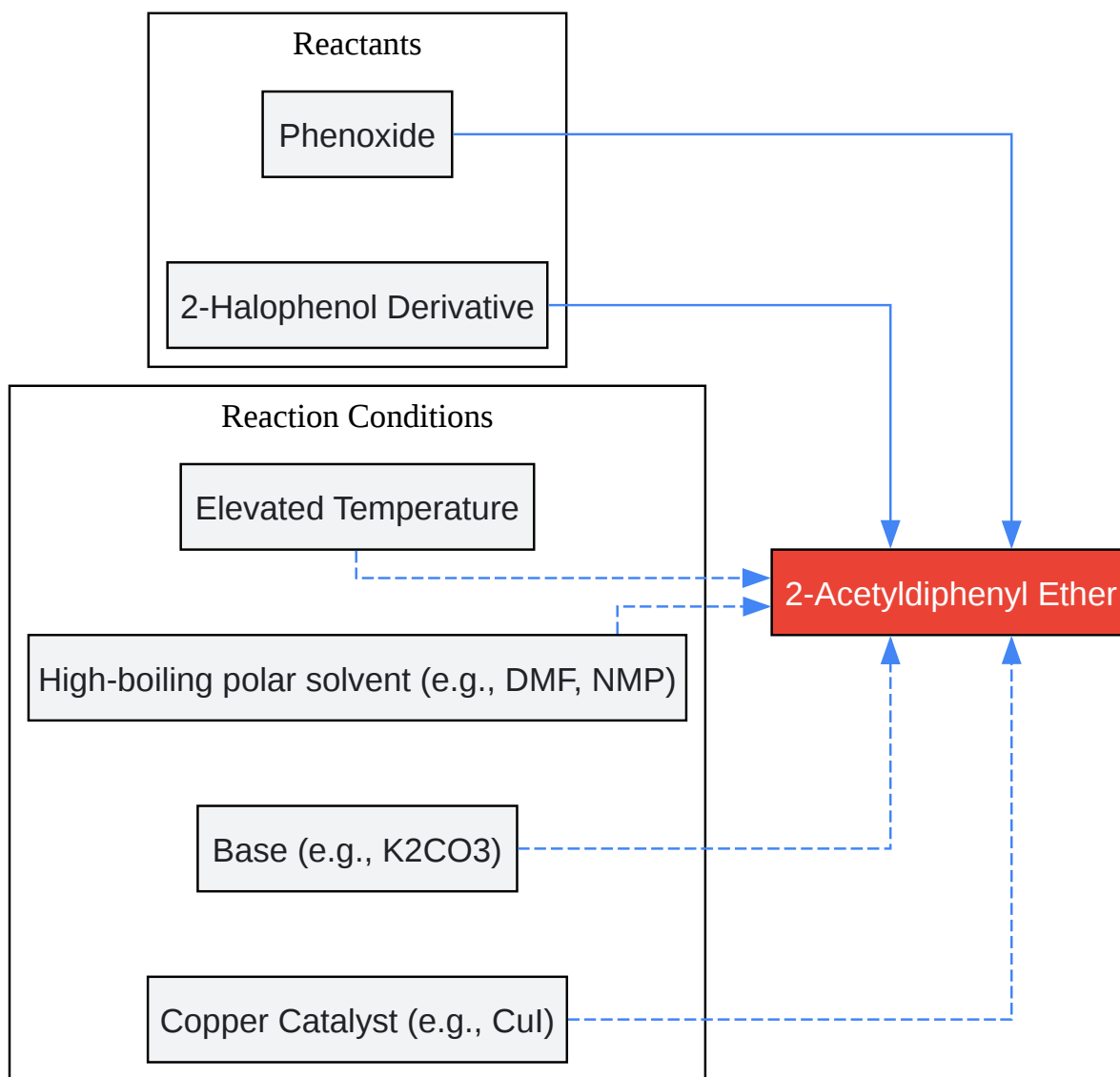
Experimental Protocols

Detailed experimental protocols for the synthesis of 2-acetyldiphenyl ether are not widely published. However, standard organic synthesis methodologies for related compounds can be adapted. The two primary retrosynthetic approaches involve the formation of the ether linkage or the introduction of the acetyl group.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers.[8] This approach would involve the copper-catalyzed reaction of 2-halophenol or a derivative with a phenoxide.

Conceptual Workflow for Ullmann Condensation:



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Caption: Ullmann condensation approach for 2-acetyldiphenyl ether synthesis.

Detailed Methodology (Hypothetical):

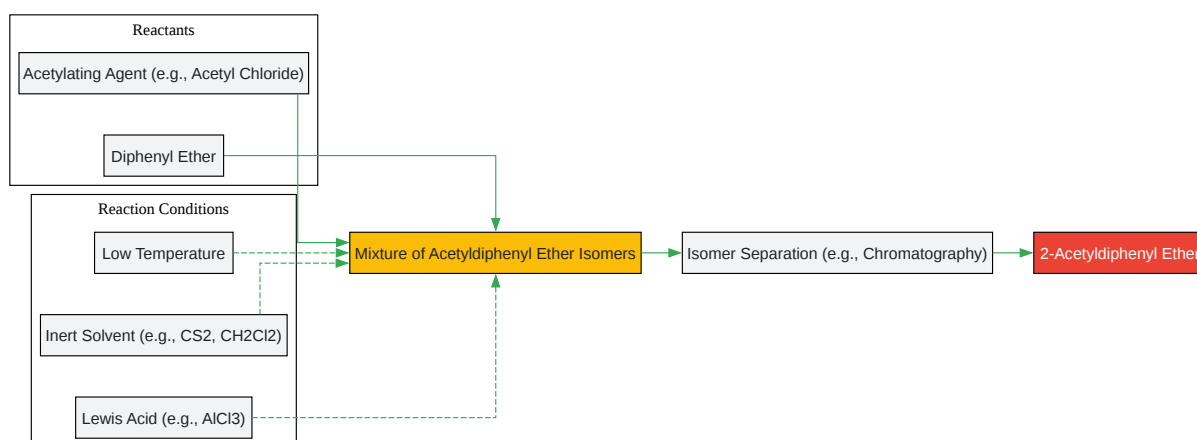
- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromoacetophenone (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

- **Solvent Addition:** Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) to the flask.
- **Reaction:** Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-acetyldiphenyl ether.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct method to introduce an acetyl group onto an aromatic ring.^[9] In this case, diphenyl ether would be acylated using an acetylating agent in the presence of a Lewis acid catalyst. A challenge with this method is controlling the regioselectivity, as acylation can occur at the ortho, meta, or para positions.

Conceptual Workflow for Friedel-Crafts Acylation:



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Caption: Friedel-Crafts acylation route to 2-acetyldiphenyl ether.

Detailed Methodology (Hypothetical):

- **Reactant Preparation:** To a solution of diphenyl ether (1 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in a flask cooled in an ice bath, add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.
- **Acylating Agent Addition:** Slowly add acetyl chloride (1 equivalent) to the stirred mixture while maintaining the low temperature.

- **Reaction:** Allow the reaction to stir at a low temperature for a specified period, monitoring its progress by TLC.
- **Work-up:** Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer.
- **Purification:** Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting mixture of isomers will require separation, typically by fractional distillation or column chromatography, to isolate the 2-acetyldiphenyl ether.

Biological Activity

While specific signaling pathways involving 2-acetyldiphenyl ether are not documented, its structural class is known for a range of biological activities. Diphenyl ether derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal agents.[10] For instance, **1-(2-phenoxyphenyl)ethanone** has been used as a reactant in the preparation of imidazo[1,2-a]pyrazines, which act as inhibitors of bacterial type IV secretion systems.[2] This suggests a potential avenue for the application of 2-acetyldiphenyl ether in the development of novel antibacterial agents.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of 2-acetyldiphenyl ether. While specific experimental data for this compound is sparse, this document provides a framework for its synthesis, characterization, and potential applications based on the properties of related compounds and established chemical principles. Further experimental investigation is warranted to fully elucidate the properties and potential of 2-acetyldiphenyl ether for applications in drug discovery and materials science.

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